molecular formula C15H20N2O2S B2693940 (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-13-3

(4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2693940
CAS No.: 851863-13-3
M. Wt: 292.4
InChI Key: BEUWJIUJTBDSJZ-UHFFFAOYSA-N
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Description

(4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound built on a 4,5-dihydro-1H-imidazole core, a structure recognized for its significant versatility in scientific research . This scaffold is prevalent in the development of novel bioactive molecules and is a subject of interest in various research fields, particularly medicinal chemistry . The imidazole and dihydroimidazole rings are fundamental structures in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities . Researchers utilize these scaffolds to develop new substances for potential investigation as antibacterial, antifungal, anti-inflammatory, and antitumor agents . The specific structure of this compound, featuring the 4-butoxyphenyl and methylthio substituents, makes it a valuable intermediate for designing and synthesizing novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. The synthesis of such imidazol-4-one derivatives can be achieved through several literature methods, including condensation reactions of diamides or the reaction of amino esters with various reagents like cyanamides . These established methodologies provide researchers with routes to access this and related compounds for their investigations. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, consulting the safety data sheet and conducting their own assessments to determine the compound's suitability for a specific research application.

Properties

IUPAC Name

(4-butoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-3-4-11-19-13-7-5-12(6-8-13)14(18)17-10-9-16-15(17)20-2/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUWJIUJTBDSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate thiol, such as methylthiol, under acidic conditions.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-butoxybenzoyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. This might include continuous flow synthesis techniques and the use of automated reactors to maintain consistent reaction conditions.

Types of Reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development:

    Biological Probes: The compound can be used in the design of probes for studying enzyme activities or receptor binding.

Industry:

    Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing specific functional groups.

Mechanism of Action

The mechanism by which (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects depends on its application:

    As a Ligand: It coordinates with metal centers, facilitating catalytic reactions by stabilizing transition states.

    In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related derivatives:

Compound Key Substituents Synthetic Yield Reported Activity Key Spectral Data
Target Compound 4-Butoxyphenyl, 2-(methylthio) N/A Inferred from analogs Expected $^1$H NMR: δ 0.9–1.7 (butyl chain), δ 6.8–7.5 (aromatic protons)
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) 4-Methoxyphenyl (×3), piperidine 42% p53-MDM2 inhibition $^1$H NMR: δ 3.7–3.8 (OCH₃), δ 7.2–7.4 (aromatic protons)
(4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 4-Ethoxyphenyl, 2-(4-fluorobenzylthio) N/A N/A Aromatic δ 6.8–7.6 (ethoxyphenyl), δ 4.5 (SCH₂)
tert-Butyl 4-(cis-2,4,5-tris(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazine-1-carboxylate 2,4-Dimethoxyphenyl (×3), tert-butyl piperazine 37% Antiproliferative (IC₅₀ ~5–20 µM) ESI-HRMS: m/z 843.3 [M+H]⁺ (calc. 843.4)
2-[(Benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles (6a–e) Benzimidazole-thioether, 4,5-diphenyl 40–95% Antibacterial (MIC 2–16 µg/mL) $^13$C NMR: δ 160–165 (C=O), δ 35–40 (SCH₂)

Structural and Functional Insights

Substituent Effects on Lipophilicity and Bioavailability The 4-butoxyphenyl group in the target compound increases lipophilicity compared to analogs with shorter alkoxy chains (e.g., ethoxy in or methoxy in ). This may enhance cellular uptake but reduce aqueous solubility.

Synthetic Accessibility Yields for analogous methanone derivatives range from 37% to 75% , influenced by steric and electronic factors. The target compound’s synthesis may require optimized coupling conditions due to the bulky butoxyphenyl group.

Biological Activity Trends

  • Compounds with 4-methoxyphenyl or 2,4-dimethoxyphenyl substituents (e.g., 2c, 2k) exhibit potent antiproliferative activity, likely due to enhanced π-stacking and hydrogen bonding with MDM2 .
  • Thioether-containing derivatives (e.g., benzylthio in ) show antibacterial activity, suggesting the target compound’s methylthio group may confer similar properties.

Spectral and Analytical Comparisons

  • $^1$H NMR : The butoxyphenyl group is expected to show distinct signals for the butyl chain (δ 0.9–1.7) and aromatic protons (δ 6.8–7.5), differing from methoxy analogs (δ 3.7–3.8 for OCH₃) .
  • ESI-HRMS : Molecular ion peaks for related compounds align closely with calculated values (e.g., m/z 843.3 [M+H]⁺ in ), supporting the reliability of synthetic protocols.

Biological Activity

The compound (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a derivative of imidazole, which has garnered attention in pharmacological research due to its diverse biological activities. Imidazole and its derivatives are known for their roles in various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OSC_{13}H_{16}N_2OS. The structure features a butoxyphenyl group and a methylthio-substituted imidazole ring, contributing to its potential biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of imidazole derivatives, including those similar to this compound. For example:

  • In vitro Studies : Compounds with imidazole structures have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar substitutions exhibited IC50 values ranging from 0.08 µM to 0.42 µM against different cancer types, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to disrupt microtubule assembly and induce apoptosis in cancer cells. For instance, certain derivatives have been shown to arrest the cell cycle at the G2/M phase and activate caspase pathways .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with structural similarities can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) effectively:

  • Structure-Activity Relationship : The presence of electron-withdrawing groups or specific aryl substitutions has been linked to enhanced antibacterial activity .

Case Study 1: Anticancer Efficacy

A recent study synthesized various imidazole derivatives and tested them against human cancer cell lines. Among these, a compound closely related to our target showed promising results with an IC50 value of 0.054 µM against lung adenocarcinoma A549 cells. The study highlighted that these compounds induced apoptosis through caspase activation and disrupted tubulin polymerization .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial potential of imidazole derivatives against MRSA. The study found that specific modifications in the imidazole ring significantly improved antibacterial activity, with some compounds achieving MIC values less than 1 µg/mL .

Data Summary

Activity Type Cell Line/Pathogen IC50/MIC Value Mechanism
AnticancerMCF-70.08 µMApoptosis induction via caspase activation
AnticancerHeLa0.19 µMMicrotubule disruption
AntimicrobialMRSA< 1 µg/mLInhibition of bacterial growth

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Research indicates that imidazole derivatives exhibit significant antimicrobial activity. Compounds similar to (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been shown to inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
  • Anticancer Potential :
    • Preliminary studies suggest that imidazole derivatives can induce apoptosis in cancer cells. For instance, compounds containing the imidazole ring have demonstrated cytotoxic effects against several human cancer cell lines, including breast and colon cancer cells . This positions this compound as a potential lead compound for anticancer drug development.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, certain imidazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases . This inhibition could be beneficial in treating conditions like depression and Alzheimer's disease.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .

Case Study 2: Anticancer Effects

In vitro assays conducted on human cancer cell lines revealed that a series of imidazole derivatives induced significant cytotoxicity. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the imidazole ring could enhance anticancer properties. This underscores the importance of exploring compounds like this compound for further development as anticancer agents .

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